molecular formula C6H6ClNO5S B2463419 Methyl 2-chloro-5-sulfamoylfuran-3-carboxylate CAS No. 2138398-29-3

Methyl 2-chloro-5-sulfamoylfuran-3-carboxylate

Cat. No.: B2463419
CAS No.: 2138398-29-3
M. Wt: 239.63
InChI Key: SJJLRKVBMFGBIP-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-sulfamoylfuran-3-carboxylate is a chemical compound with the molecular formula C6H6ClNO5S and a molecular weight of 239.63 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains functional groups such as a chloro group, a sulfamoyl group, and a carboxylate ester group

Scientific Research Applications

Methyl 2-chloro-5-sulfamoylfuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Safety and Hazards

The safety data sheet (MSDS) for “Methyl 2-chloro-5-sulfamoylfuran-3-carboxylate” can provide detailed information about its potential hazards, safe handling procedures, and emergency response measures . It’s important to handle all chemicals with appropriate safety precautions.

Preparation Methods

The synthesis of methyl 2-chloro-5-sulfamoylfuran-3-carboxylate typically involves the reaction of furan derivatives with appropriate reagents. One common method is the reaction of 2-chlorofuran-3-carboxylic acid with sulfamoyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Methyl 2-chloro-5-sulfamoylfuran-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-sulfamoylfuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfamoyl group can form hydrogen bonds with biological targets, while the chloro and ester groups can participate in hydrophobic interactions and ester hydrolysis, respectively .

Comparison with Similar Compounds

Methyl 2-chloro-5-sulfamoylfuran-3-carboxylate can be compared with other furan derivatives, such as:

    Methyl 2-chloro-5-nitrofuran-3-carboxylate: Similar structure but with a nitro group instead of a sulfamoyl group, leading to different reactivity and applications.

    Ethyl 2-chloro-5-sulfamoylfuran-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.

    2-Chloro-5-sulfamoylfuran-3-carboxylic acid: The carboxylic acid form, which can be used as a precursor for ester synthesis.

Properties

IUPAC Name

methyl 2-chloro-5-sulfamoylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO5S/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJLRKVBMFGBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=C1)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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